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Compound of Interest

Compound Name: DDP-38003 trihydrochloride

Cat. No.: B1150414 Get Quote

Introduction
DDP-38003 trihydrochloride, more commonly known as atuzaginstat or COR388, is a first-in-

class, orally bioavailable, and brain-penetrant small molecule inhibitor. Its primary mechanism

of action is the irreversible covalent inhibition of lysine-gingipains, which are virulent cysteine

proteases secreted by the bacterium Porphyromonas gingivalis (P. gingivalis).[1][2][3] The

"gingipain hypothesis" links chronic periodontal disease caused by P. gingivalis to the

pathogenesis of Alzheimer's disease (AD).[4] In preclinical mouse models, oral infection with P.

gingivalis has been shown to cause brain colonization, leading to increased production of

amyloid-beta (Aβ), neuroinflammation, and neuronal damage.[5][6] Atuzaginstat has been

demonstrated to block these pathological effects by neutralizing gingipain activity, thereby

reducing the bacterial load, mitigating neuroinflammation, and rescuing neurons.[6]

These application notes provide a summary of known in vivo dosing regimens for atuzaginstat

in mouse models and a detailed protocol for inducing and treating a P. gingivalis-driven model

of neurodegeneration.

Mechanism of Action Signaling Pathway
Atuzaginstat targets a key virulence factor of P. gingivalis. The bacterium, upon infecting the

brain, releases toxic gingipain proteases. These enzymes contribute to neurodegeneration

through multiple pathways, including the degradation of neuronal proteins like tau and the

promotion of an inflammatory cascade. Atuzaginstat directly and irreversibly binds to and

inhibits lysine-gingipains, thus preventing the initial step of this pathological process.
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Mechanism of Atuzaginstat Action

In Vivo Dosing Data Summary
The following table summarizes the oral dosing parameters for atuzaginstat (COR388) used in

published preclinical mouse studies. These studies typically involve establishing a chronic P.

gingivalis infection prior to the commencement of treatment.
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Mouse

Model

Dose

(mg/kg)
Route Frequency Duration

Key

Findings
Reference

Wild-Type

(BALB/c)
10 and 30 Oral (PO) Twice Daily 5 weeks

Reduced

brain P.

gingivalis

load,

blocked

Aβ₁₋₄₂

production,

reduced

TNF-α, and

rescued

hippocamp

al neurons.

[6]

Wild-Type

(Generic)

Not

Specified
Oral (PO) Twice Daily 5 weeks

Prevented

the death

of

hippocamp

al

GABAergic

interneuron

s.

[2]

Periodontal

Disease

Model

Not

Specified
Oral (PO)

Not

Specified

35 days

(Day 35-70

post-

infection)

Reversed

alveolar

bone loss.

Experimental Protocols
This section details a generalized protocol for evaluating the efficacy of atuzaginstat in a mouse

model of P. gingivalis-induced neurodegeneration, based on methodologies described in the

literature.
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Compound: DDP-38003 trihydrochloride (Atuzaginstat/COR388)

Vehicle:Note: The specific vehicle used for oral gavage in preclinical mouse studies is not

consistently reported in the literature. A common vehicle for oral administration of small

molecules is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. The final formulation

should be prepared fresh daily.

Bacterial Strain:Porphyromonas gingivalis (e.g., strain W83 or ATCC 33277)

Culture Medium: Trypticase Soy Broth (TSB) supplemented with yeast extract, hemin, and

menadione.

Animals: 8 to 10-week-old mice (e.g., C57BL/6J or BALB/c).

Anesthetic: Isoflurane or equivalent for minor procedures.

Oral Gavage Needles: 22-gauge, straight or curved.

Experimental Workflow Diagram
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Workflow for Atuzaginstat Efficacy Study
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Protocol for P. gingivalis Oral Infection
Bacterial Culture: Culture P. gingivalis from frozen stocks in an anaerobic chamber (85% N₂,

10% H₂, 5% CO₂) at 37°C in appropriate supplemented broth until late logarithmic phase.

Preparation of Inoculum: Centrifuge the bacterial culture, wash the pellet with sterile

phosphate-buffered saline (PBS), and resuspend in fresh PBS or the vehicle used for

infection (e.g., 2% CMC). Adjust the concentration to approximately 1 x 10⁹ colony-forming

units (CFU) per 100 µL.

Infection Procedure:

Administer antibiotics in the drinking water for ~10 days prior to infection to reduce

commensal oral flora, followed by a 3-day washout period.

Lightly anesthetize the mice.

Administer 100 µL of the bacterial suspension via oral gavage.

Repeat the oral infection 3 to 5 times per week for a period of 6 weeks to establish a

chronic infection.

Protocol for Atuzaginstat Administration
Preparation of Dosing Solution:

Calculate the required amount of atuzaginstat based on the mean body weight of the

treatment group and the desired dose (e.g., 10 mg/kg or 30 mg/kg).

Weigh the compound and suspend it in the chosen vehicle (e.g., 0.5% CMC).

Ensure the solution is homogenized by vortexing or sonicating before each dosing

session. A typical dosing volume is 100 µL per 20g mouse (5 mL/kg).

Administration:

Following the 6-week infection period, begin treatment.
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Administer the prepared atuzaginstat solution or vehicle control to the respective groups

via oral gavage.

Dosing should occur twice daily (e.g., every 12 hours).

Continue treatment for the planned duration, typically 5 to 6 weeks.

Monitor animal health and body weight regularly throughout the treatment period.

Endpoint Analysis
Tissue Collection: At the end of the treatment period, euthanize mice according to approved

institutional protocols. Perfuse transcardially with ice-cold PBS. Collect brains, blood (for

plasma), and cerebrospinal fluid (CSF).

Bacterial Load Quantification: Homogenize one brain hemisphere and extract DNA. Use

quantitative PCR (qPCR) with primers specific to P. gingivalis 16S rRNA to determine the

bacterial load.

Biomarker Analysis: Use the other brain hemisphere to prepare homogenates for analysis.

Measure levels of Aβ₁₋₄₂ and inflammatory cytokines such as TNF-α using commercially

available ELISA kits.

Immunohistochemistry: Fix the brain hemisphere in 4% paraformaldehyde, process for

paraffin embedding or cryosectioning, and perform immunohistochemical staining for

neuronal markers (e.g., NeuN, GABA) to assess neurodegeneration and neuronal rescue.

Safety and Concluding Remarks
Atuzaginstat was advanced to Phase 2/3 clinical trials in humans for Alzheimer's disease.

However, development was halted due to a full clinical hold from the FDA related to concerns

about liver toxicity.[3] Researchers using this compound in preclinical models should consider

including assessments of liver enzyme levels (e.g., ALT, AST) in plasma as part of their safety

monitoring. Despite the clinical hold, atuzaginstat remains a valuable research tool for

investigating the role of P. gingivalis and gingipains in neurodegenerative and inflammatory

diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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